3-Phenylcyclohexanol
Overview
Description
3-Phenylcyclohexanol is an organic compound with the molecular formula C12H16O. It is a cyclohexanol derivative where a phenyl group is attached to the third carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
Asymmetric Dihydroxylation: One of the common methods to synthesize this compound is through the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. This reaction involves the use of potassium ferricyanide, potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and (DHQD)2PHAL as catalysts.
Grignard Reaction: Another method involves the Grignard reaction where bromobenzene reacts with cyclohexene oxide in the presence of magnesium turnings and dry tetrahydrofuran.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chloroacetyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Phenylcyclohexanone or phenylcyclohexanoic acid.
Reduction: Phenylcyclohexane.
Substitution: Phenylcyclohexyl chloroacetate.
Scientific Research Applications
3-Phenylcyclohexanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and is studied for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Phenylcyclohexanol involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: It can act as a substrate for various enzymes, leading to the formation of different metabolites.
Comparison with Similar Compounds
- 2-Phenylcyclohexanol
- 4-Phenylcyclohexanol
- Cyclohexanol
Comparison:
- Structural Differences: While 3-Phenylcyclohexanol has the phenyl group attached to the third carbon, 2-Phenylcyclohexanol and 4-Phenylcyclohexanol have the phenyl group attached to the second and fourth carbons, respectively.
- Reactivity: The position of the phenyl group affects the reactivity and the types of reactions the compound can undergo. For example, this compound may have different oxidation and reduction properties compared to its isomers.
- Applications: The unique position of the phenyl group in this compound makes it suitable for specific applications in pharmaceuticals and industrial processes .
Properties
IUPAC Name |
3-phenylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPBFIAVFWQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306267 | |
Record name | 3-Phenylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49673-74-7 | |
Record name | NSC174840 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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